a-D-Galactosyl-mannotriose
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Overview
Description
a-D-Galactosyl-mannotriose: is a trisaccharide composed of one galactose and three mannose units It is a type of galactomannan, which is a polysaccharide consisting of a mannose backbone with galactose side groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of a-D-Galactosyl-mannotriose typically involves enzymatic methods. Enzymes such as β-mannanase, β-mannosidase, and α-galactosidase are used to hydrolyze mannans into their constituent sugars . The reaction conditions often include specific pH levels, temperatures, and the presence of cofactors to optimize enzyme activity.
Industrial Production Methods: Industrial production of this compound can be achieved through the fermentation of microorganisms that produce the necessary enzymes. The process involves culturing these microorganisms in a controlled environment, followed by the extraction and purification of the desired compound .
Chemical Reactions Analysis
Types of Reactions: a-D-Galactosyl-mannotriose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as β-mannanase and α-galactosidase are commonly used to break down the compound into simpler sugars.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to modify the structure of the compound.
Glycosylation: Glycosyltransferases can add additional sugar units to the compound under specific conditions.
Major Products: The major products formed from these reactions include simpler sugars like mannose and galactose, as well as modified oligosaccharides .
Scientific Research Applications
a-D-Galactosyl-mannotriose has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of a-D-Galactosyl-mannotriose involves its interaction with specific enzymes that break down its mannose backbone. Enzymes like β-mannanase and α-galactosidase cleave the glycosidic bonds, releasing the constituent sugars . These enzymes target specific molecular sites on the compound, facilitating its hydrolysis and subsequent utilization in various biological processes.
Comparison with Similar Compounds
- 6 1-α-D-Galactosyl-mannobiose
- 6 3,6 4-α-D-Galactosyl-mannopentaose
- Galactoglucomannans
Comparison: a-D-Galactosyl-mannotriose is unique due to its specific arrangement of galactose and mannose units. Compared to other galactomannans, it has a distinct structure that influences its enzymatic hydrolysis and functional properties . For example, galactoglucomannans contain both glucose and mannose units, whereas this compound is composed solely of mannose and galactose .
Properties
Molecular Formula |
C24H42O21 |
---|---|
Molecular Weight |
666.6 g/mol |
IUPAC Name |
2-[[3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-20(13(32)15(34)21(38)40-8)45-24-18(37)14(33)19(7(3-27)43-24)44-23-17(36)12(31)10(29)6(2-26)42-23/h5-38H,1-4H2 |
InChI Key |
OSONIRPJYITFDM-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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